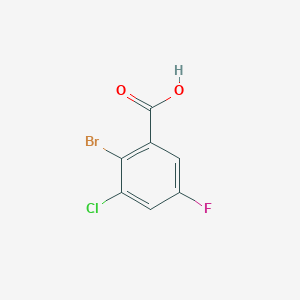

2-Bromo-3-chloro-5-fluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloro-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERZFUAUNIQKTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Chloro 5 Fluorobenzoic Acid

Strategic Approaches to Multi-Step Organic Synthesis

Crafting a viable synthesis for a polysubstituted aromatic compound like 2-bromo-3-chloro-5-fluorobenzoic acid hinges on a retrospective analysis, or retrosynthesis, to identify key precursors and reactions. The primary strategies involve the carefully orchestrated introduction of halogen atoms and the installation of the carboxyl group, either at the beginning or end of the synthetic sequence.

One logical approach involves the sequential halogenation of a precursor that already contains a group that can be later converted into a carboxylic acid, such as a methyl group. The success of this strategy is dictated by the directing effects of the substituents present on the aromatic ring during each electrophilic halogenation step. Halogens (F, Cl, Br) are deactivating yet ortho-, para-directing substituents, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves, albeit at a slower rate than benzene (B151609). organicchemistrytutor.comjove.commasterorganicchemistry.com

A plausible synthetic sequence could begin with 3-chloro-5-fluorotoluene. In this molecule, the fluorine and chlorine atoms direct incoming electrophiles to the 2-, 4-, and 6-positions. The methyl group is an activating, ortho-, para-director, also favoring substitution at these same positions. Bromination of this precursor would likely yield a mixture of isomers, but the 2-bromo-3-chloro-5-fluorotoluene isomer would be a key intermediate. The final step would be the oxidation of the methyl group to a carboxylic acid, a robust transformation often achieved with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -F, -Cl, -Br | Deactivating | Ortho, Para |

| -CH₃ | Activating | Ortho, Para |

| -COOH | Deactivating | Meta |

| -CF₃ | Deactivating | Meta |

| -NH₂ | Activating | Ortho, Para |

This table summarizes the general directing effects of various functional groups on an aromatic ring towards incoming electrophiles.

Aryl diazonium salts are exceptionally versatile intermediates in the synthesis of substituted aromatic compounds. wikipedia.org The conversion of an aromatic primary amine to a diazonium salt (diazotization), followed by substitution of the diazonium group, allows for the introduction of a wide variety of functional groups, including halogens, in a regiochemically precise manner. This process, particularly for halogen introduction using copper(I) salts, is known as the Sandmeyer reaction. nih.govorganic-chemistry.org

A highly efficient and direct strategy for synthesizing this compound would employ a precursor that already contains the other substituents, including the carboxylic acid. The ideal starting material for this approach would be 2-amino-3-chloro-5-fluorobenzoic acid. The synthetic sequence would be:

Diazotization: The amino group of 2-amino-3-chloro-5-fluorobenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (typically 0–5 °C) to form the corresponding diazonium salt.

Sandmeyer Reaction: The diazonium salt is then treated with a solution of copper(I) bromide (CuBr). This facilitates the replacement of the diazonium group (-N₂⁺) with a bromine atom, yielding the final product, this compound.

This method is advantageous because it unambiguously places the bromine atom at the 2-position, overcoming the regioselectivity challenges of direct electrophilic bromination.

Table 2: Typical Reaction Conditions for Sandmeyer Bromination

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | Aromatic Primary Amine | Source of the aryl ring and diazonium salt precursor. |

| Reagent 1 | NaNO₂, aq. HBr | In situ generation of nitrous acid for diazotization. |

| Temperature | 0–5 °C | Stabilizes the diazonium salt, preventing premature decomposition. |

| Reagent 2 | Copper(I) Bromide (CuBr) | Catalyst/reagent for the substitution of the diazonium group with bromine. |

This table outlines the general conditions for a Sandmeyer reaction to convert an arylamine to an aryl bromide.

In many synthetic routes, the carboxyl group is installed in the final steps. This can be accomplished through several reliable methods, starting from a pre-functionalized trihalogenated benzene ring, such as 1-bromo-2-chloro-6-fluorobenzene.

Hydrolysis of a Benzotrifluoride: A robust method involves the hydrolysis of a benzotrifluoride (-CF₃) group. This transformation typically requires harsh conditions, such as heating in concentrated sulfuric acid. google.com A synthetic route could be designed to produce 2-bromo-3-chloro-5-fluorobenzotrifluoride, which would then be hydrolyzed to the desired carboxylic acid. acs.org

Carbonylation: Palladium-catalyzed carbonylation reactions are a powerful tool for converting aryl halides into carboxylic acids and their derivatives. researchgate.netnih.gov For example, an aryl iodide or bromide can react with carbon monoxide (CO) in the presence of a palladium catalyst and water to yield a benzoic acid. This method offers good functional group tolerance but requires handling of toxic carbon monoxide gas. semanticscholar.orgorganic-chemistry.org

Hydrolysis of Esters or Nitriles: A nitrile group (-CN) can be introduced onto the aromatic ring, often via a Sandmeyer reaction using CuCN on a diazonium salt. The nitrile can then be hydrolyzed under acidic or basic conditions to the carboxylic acid. study.com Similarly, hydrolysis of a corresponding methyl or ethyl ester provides the carboxylic acid.

Grignard Reactions: This classic method involves the formation of a Grignard reagent from an aryl halide (e.g., reacting 1-bromo-2-chloro-6-fluoro-iodobenzene with magnesium) followed by quenching with carbon dioxide (dry ice). The resulting magnesium carboxylate is then protonated with acid to give the benzoic acid. researchgate.net However, the formation of Grignard reagents from polyhalogenated, electron-deficient aromatic rings can be challenging and may require specific activation methods or reaction conditions.

Precursor Design and Starting Material Considerations

The selection of an appropriate starting material is the most critical decision in a multi-step synthesis, as it dictates the entire reaction sequence. For this compound, the choice of precursor is guided by the desired substitution pattern and the regiochemical control offered by different synthetic strategies.

Key potential precursors include:

Substituted Anilines: As discussed, 2-amino-3-chloro-5-fluorobenzoic acid is an ideal precursor for a direct Sandmeyer reaction approach. Alternatively, a simpler molecule like 3-chloro-5-fluoroaniline could serve as a starting point, although this would require subsequent steps to introduce both the bromine atom and the carboxyl group. ossila.comchemicalbook.com

Substituted Toluenes or Benzotrifluorides: Molecules like 3-chloro-5-fluorotoluene or 3-chloro-5-fluorobenzotrifluoride are viable starting points for routes involving sequential electrophilic halogenation followed by side-chain oxidation or hydrolysis. The synthesis of 2-bromo-3-fluorobenzoic acid from m-fluorobenzotrifluoride provides a strong precedent for this type of strategy. google.com

Polyhalogenated Benzenes: If the strategy involves late-stage carboxylation, a precursor like 1-bromo-2,4-dichloro-6-fluorobenzene could be envisioned, although its own synthesis would need to be considered. The key is to select a precursor where the existing substituents direct subsequent reactions to the correct positions. libretexts.org

Optimization of Reaction Conditions

The yield and purity of the final product in a multi-step synthesis are highly dependent on the careful optimization of reaction conditions for each step. Temperature, solvent, and reaction time are critical variables that can significantly influence regioselectivity and reaction efficiency.

The choice of solvent and the reaction temperature can have a profound impact on the outcome of aromatic substitution reactions.

Temperature: Reaction temperature is a key factor in controlling reaction rates. For instance, diazotization reactions must be carried out at low temperatures (0–5 °C) to prevent the highly reactive diazonium salt from decomposing. orgsyn.org Conversely, steps like the hydrolysis of a trifluoromethyl group often require high temperatures (e.g., 150-175 °C) to proceed at a reasonable rate. google.com In electrophilic halogenation, temperature can sometimes influence the ratio of ortho to para isomers, although electronic and steric effects are typically more dominant.

Solvent Systems: The solvent can affect the solubility of reagents and the stability of reactive intermediates. In Sandmeyer reactions, the reaction is typically carried out in the aqueous acidic solution used for diazotization. For Grignard reagent formation, anhydrous ether or tetrahydrofuran (THF) is essential to prevent quenching of the highly basic organometallic species. The polarity of the solvent in electrophilic halogenation can influence the effective strength of the electrophile, thereby affecting reaction rate and, in some cases, selectivity.

Table 3: Illustrative Optimization of a Bromination Reaction

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) of Desired Isomer |

|---|---|---|---|---|

| 1 | CCl₄ | 25 | 12 | 45 |

| 2 | CH₂Cl₂ | 25 | 12 | 52 |

| 3 | Acetic Acid | 25 | 8 | 65 |

This interactive data table provides hypothetical data illustrating how solvent and temperature could be optimized to improve the yield of a desired regioisomer in an electrophilic bromination of a substituted aromatic precursor.

Role of Catalyst Selection and Reaction Kinetics in Halogenation and Functionalization

The synthesis of halogenated benzoic acids, such as this compound, through electrophilic aromatic substitution is critically dependent on catalyst selection and a thorough understanding of reaction kinetics. The aromatic ring of benzoic acid is deactivated due to the electron-withdrawing nature of the carboxylic acid group, making substitution reactions slower compared to benzene. masterorganicchemistry.comyoutube.com Halogens themselves are generally not electrophilic enough to break the aromaticity of a deactivated ring without assistance. libretexts.orglibretexts.org

Catalyst Selection: To overcome the high activation energy, a Lewis acid catalyst is required to increase the electrophilicity of the halogen. wikipedia.orgmasterorganicchemistry.com Common catalysts for chlorination and bromination include iron halides (FeCl₃, FeBr₃) and aluminum halides (AlCl₃, AlBr₃). libretexts.orgwikipedia.org These catalysts polarize the halogen-halogen bond (e.g., Br-Br), creating a potent electrophile (Br⁺) that can be attacked by the deactivated aromatic ring. libretexts.orglibretexts.org The choice of catalyst can influence the reaction rate and selectivity, especially on a polysubstituted ring where steric hindrance and electronic effects dictate the position of further substitution. For instance, iridium catalysts have been explored for selective ortho-C–H iodination of benzoic acids, highlighting the role of specialized catalysts in achieving high regioselectivity. researchgate.net

Table 1: Factors Influencing Electrophilic Aromatic Halogenation

| Factor | Role in Synthesis | Examples |

|---|---|---|

| Catalyst | Activates the halogen, increasing its electrophilicity to enable reaction with a deactivated ring. libretexts.orglibretexts.org | FeCl₃, FeBr₃, AlCl₃, Iridium complexes. wikipedia.orgresearchgate.net |

| Substituent Effects | Electron-withdrawing groups (like -COOH, -Cl, -F) deactivate the ring, slowing the reaction rate. masterorganicchemistry.comyoutube.com | -COOH, -NO₂, Halogens. masterorganicchemistry.comwikipedia.org |

| Reaction Kinetics | The formation of the arenium ion is the slow, rate-determining step. The stability of this intermediate dictates the reaction speed. masterorganicchemistry.com | Higher activation energy for deactivated rings. wikipedia.org |

Emerging Synthetic Strategies

Recent advancements in synthetic chemistry offer novel approaches to the synthesis of halogenated aromatic compounds that can be milder and more selective than traditional methods.

Photocatalytic methods are emerging as powerful tools for the synthesis of aryl halides from readily available aryl carboxylic acids. nih.gov This strategy, known as decarboxylative halogenation or halodecarboxylation, involves the light-mediated removal of the carboxylic acid group and its replacement with a halogen atom. researchgate.net

This process typically utilizes a photocatalyst that, upon absorbing visible light, can initiate a single-electron transfer (SET) process. researchgate.net In the context of aryl carboxylic acids, this can lead to the formation of an aryl radical intermediate after the extrusion of carbon dioxide. nih.govorganic-chemistry.org This highly reactive aryl radical can then be trapped by a halogen source to form the desired aryl halide. Recent studies have demonstrated that iron photocatalysis can achieve the decarboxylative bromination of a wide range of (hetero)aryl carboxylic acids, including those with electron-withdrawing substituents. acs.org This method offers a significant advantage as it can provide regioisomers that are difficult to obtain through direct electrophilic aromatic substitution. A unified approach using photoredox catalysis has been developed for the decarboxylative halogenation (bromination, iodination, chlorination, and fluorination) of various (hetero)aryl carboxylic acids, leveraging a ligand-to-metal charge transfer (LMCT) mechanism to generate the key aryl radical. organic-chemistry.org

Table 2: Comparison of Photocatalytic Decarboxylative Halogenation Methods

| Catalyst System | Mechanism | Applicable Halogens | Key Advantages |

|---|---|---|---|

| Iron-based Photocatalyst | Ligand-to-Metal Charge Transfer (LMCT). acs.org | Bromine. acs.org | Uses cheap, earth-abundant metal; tolerant of electron-withdrawing groups. acs.org |

| General Photoredox Catalyst | Single-Electron Transfer (SET) / LMCT. researchgate.netorganic-chemistry.org | F, Cl, Br, I. organic-chemistry.org | Broad substrate scope, mild reaction conditions, access to diverse aryl halides. organic-chemistry.org |

Nature has evolved a diverse set of enzymes, known as halogenases, that can install halogen atoms onto organic molecules with remarkable precision and selectivity. nih.gov The use of these biocatalysts represents a green and efficient alternative to conventional chemical synthesis. Halogenating enzymes are broadly classified based on their mechanism and required cofactors. nih.gov

For aromatic compounds, flavin-dependent halogenases (FDHs) are a particularly well-studied class. nih.gov These enzymes typically catalyze the oxidation of a halide ion (Cl⁻ or Br⁻) to an electrophilic halogenating species, likely a hypohalous acid (HOX), which then performs an electrophilic aromatic substitution on the substrate. nih.govrsc.org The high regioselectivity observed in these enzymatic reactions is dictated by the specific positioning of the substrate within the enzyme's active site. rsc.org While FDHs are often restricted to electron-rich aromatic substrates, ongoing research in enzyme mining and protein engineering aims to expand their substrate scope to include more challenging, electron-deficient aromatic rings.

Another class, non-heme iron/2-oxoglutarate dependent halogenases, operates via a radical mechanism, allowing for the halogenation of unactivated C-H bonds, a transformation that is difficult to achieve with traditional synthetic methods. nih.gov Although the direct application of these enzymes to a molecule as deactivated as this compound is currently challenging, the rapid advances in biotechnology hold promise for the future development of bespoke enzymes for specific halogenation tasks.

Chemical Reactivity and Derivatization of 2 Bromo 3 Chloro 5 Fluorobenzoic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that serves as a primary site for initial structural modifications.

Esterification of 2-bromo-3-chloro-5-fluorobenzoic acid is a fundamental transformation that serves multiple purposes in a synthetic sequence. Converting the polar carboxylic acid to a less polar ester can improve solubility in organic solvents and is a common protecting group strategy to prevent its interference in subsequent reaction steps. For instance, in the context of medicinal chemistry, esterification can be employed to create prodrugs, potentially enhancing the bioavailability of a parent compound.

Standard esterification methods are applicable, including Fischer esterification with an alcohol under acidic catalysis. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol to yield the corresponding ester with high efficiency.

Table 1: Representative Esterification Approaches

| Method | Reagents | Purpose |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Direct conversion to methyl or ethyl esters. |

Decarboxylation, the removal of the carboxylic acid group, from this compound to yield 1-bromo-2-chloro-4-fluorobenzene (B27530) is a synthetically useful, albeit often challenging, transformation. This reaction typically requires harsh conditions, such as high temperatures, and may be facilitated by the presence of copper salts in a solvent like quinoline.

The process can also be a source of aryl radicals. Under specific photolytic or radical-initiating conditions, the carboxyl group can be extruded, generating a highly reactive 2-bromo-3-chloro-5-fluorophenyl radical. This intermediate can then be trapped or participate in further radical-mediated bond-forming reactions, offering a pathway to derivatives that are not easily accessible through other means.

The carboxylic acid group of this compound can be selectively reduced. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the carboxylic acid directly to the corresponding primary alcohol, (2-bromo-3-chloro-5-fluorophenyl)methanol. This transformation is valuable for introducing a hydroxymethyl group, which can be further functionalized.

Conversely, the carboxylic acid group is already in a high oxidation state. Therefore, further oxidation of the -COOH moiety itself is not a typical reaction pathway. The primary oxidative transformations concerning this molecule would target other parts of the structure if suitable reagents and conditions were employed.

Table 2: Key Transformations of the Carboxylic Acid Group

| Reaction | Reagent(s) | Product |

|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (2-bromo-3-chloro-5-fluorophenyl)methanol |

Halogen-Mediated Aromatic Transformations

The three halogen atoms on the aromatic ring are key to the synthetic versatility of this compound, enabling a variety of substitution and coupling reactions.

The aromatic ring of this compound is rendered electron-deficient by the cumulative electron-withdrawing effects of the three halogens and the carboxyl group. This electronic feature makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions on polyhalogenated aromatics, the fluoride (B91410) atom is often the most reactive leaving group due to the high polarity of the carbon-fluorine bond, which makes the attached carbon highly electrophilic. Therefore, nucleophiles such as amines, alkoxides, or thiols are expected to preferentially displace the fluorine atom. The reactivity of halogens in SNAr reactions on activated rings generally follows the order F > Cl > Br. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The differing reactivity of the C-Br and C-Cl bonds allows for selective functionalization. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the stronger C-Cl bond. nih.gov This reactivity difference enables selective cross-coupling at the bromine-substituted position while leaving the chlorine and fluorine atoms untouched.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl halide with an organoboron reagent, such as a boronic acid or ester. libretexts.orgnih.gov By carefully selecting the catalyst (e.g., a palladium complex with phosphine (B1218219) ligands) and base, a selective Suzuki coupling can be achieved at the C-Br position of this compound or its ester derivatives. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. researchgate.netorganic-chemistry.org The higher reactivity of the C-Br bond allows for the selective amination at the 2-position of the benzene (B151609) ring. nih.gov This method is highly versatile, accommodating a wide range of primary and secondary amines. organic-chemistry.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form a substituted alkyne. soton.ac.uk The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. As with other cross-coupling reactions, the Sonogashira coupling would proceed selectively at the more reactive C-Br bond of the substrate.

Table 3: Selective Cross-Coupling Reactions

| Reaction Name | Reactive Site | Bond Formed | Reagents |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br | C-C | Boronic acid/ester, Pd catalyst, Base |

| Buchwald-Hartwig Amination | C-Br | C-N | Amine, Pd catalyst, Base |

Selective Dehalogenation Mechanisms (e.g., Debromination, Dechlorination)

The presence of multiple halogen atoms on the aromatic ring of this compound—bromine, chlorine, and fluorine—presents an opportunity for selective dehalogenation. The differential reactivity of the carbon-halogen bonds is the key to achieving such selectivity, which is a crucial aspect in the strategic synthesis of complex molecules. In palladium-catalyzed reactions, the ease of oxidative addition of a carbon-halogen bond to a palladium(0) center generally follows the order: C-I > C-Br > C-Cl > C-F. nih.govgoogle.com This established reactivity trend suggests that the carbon-bromine bond in this compound is the most likely site for initial reaction under appropriate catalytic conditions.

Selective Debromination:

Catalytic hydrodehalogenation is a widely employed method for the removal of halogen atoms from aromatic rings. acs.orgacs.org For this compound, selective debromination to yield 2-chloro-5-fluorobenzoic acid can be anticipated using a palladium catalyst in the presence of a suitable hydrogen source. The generally accepted mechanism for this transformation involves a palladium hydride species ([Pd]-H) as the active catalyst. nih.govnih.govwikipedia.orgacs.org

The catalytic cycle for selective debromination is proposed to proceed as follows:

Oxidative Addition: A low-valent palladium(0) species, often generated in situ, undergoes oxidative addition to the most reactive carbon-halogen bond, which in this case is the C-Br bond. This step is typically the rate-determining and selectivity-determining step, forming an arylpalladium(II) intermediate.

Reductive Elimination: The arylpalladium(II) hydride intermediate then undergoes reductive elimination to yield the debrominated product, 2-chloro-5-fluorobenzoic acid, and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The following table summarizes the general reactivity of aryl halides in palladium-catalyzed reactions, which forms the basis for predicting the selective debromination of this compound.

| Aryl Halide (Ar-X) | Relative Reactivity in Oxidative Addition | Typical Reaction Conditions |

|---|---|---|

| Ar-I | Highest | Mild conditions, various Pd catalysts |

| Ar-Br | High | Mild to moderate conditions, various Pd catalysts |

| Ar-Cl | Moderate | Requires more forcing conditions or specialized ligands |

| Ar-F | Lowest | Generally unreactive under standard conditions |

Selective Dechlorination:

Achieving selective dechlorination while retaining the bromine atom is significantly more challenging due to the lower reactivity of the C-Cl bond compared to the C-Br bond. Such a transformation would necessitate carefully designed catalytic systems that can overcome the inherent reactivity difference. While theoretically possible, practical implementation would likely require specialized ligands and reaction conditions to favor the oxidative addition of the C-Cl bond over the C-Br bond, a scenario that is not commonly observed. In some specific cases, the electronic environment of the (hetero)arene can influence the site-selectivity of cross-coupling reactions of polyhalogenated compounds with identical halogens. nih.gov

Exploration of Reactive Intermediates in Reaction Pathways

The elucidation of reactive intermediates is fundamental to understanding the mechanism of a chemical reaction and for optimizing reaction conditions. In the context of palladium-catalyzed transformations of this compound, several key reactive intermediates can be proposed based on extensive mechanistic studies of similar systems. chinesechemsoc.orgnih.gov

Aryl-Palladium(II) Intermediates:

The primary reactive intermediate formed in palladium-catalyzed reactions of this compound is the aryl-palladium(II) complex. Following the selective oxidative addition of the C-Br bond to a Pd(0) species, a square planar aryl-palladium(II)-bromide intermediate is generated. This species is central to subsequent transformations, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or dehalogenation. Spectroscopic techniques such as NMR and mass spectrometry are invaluable tools for the characterization of such intermediates. chinesechemsoc.orgresearchgate.netresearchgate.net

Palladium Hydride Intermediates:

In dehalogenation reactions, palladium hydride ([Pd]-H) species are the key reactive intermediates responsible for the hydrogenolysis of the carbon-halogen bond. acs.orgnih.govnih.govwikipedia.orgacs.org These can be generated from various hydrogen sources, including molecular hydrogen (H₂), silanes, or alcohols. The palladium hydride can be involved in the catalytic cycle either by direct reaction with the aryl-palladium(II) intermediate or by participating in the regeneration of the Pd(0) catalyst.

The table below outlines the proposed reactive intermediates in the palladium-catalyzed reactions of this compound and their putative roles.

| Reactive Intermediate | Proposed Structure | Role in Reaction Pathway |

|---|---|---|

| Palladium(0) Complex | Pd(0)Ln (L = ligand, n = 2-4) | Active catalyst that initiates the catalytic cycle via oxidative addition. |

| Aryl-Palladium(II) Intermediate | [Ar-Pd(II)(L)2-Br] (Ar = 2-carboxy-4-chloro-6-fluorophenyl) | Key intermediate formed after oxidative addition; precursor to cross-coupling or dehalogenation products. |

| Palladium Hydride Species | [H-Pd(II)(L)2-X] (X = halide or other anion) | Active species in hydrodehalogenation reactions, delivering a hydride to the aromatic ring. |

The study of these reactive intermediates, although challenging due to their often transient nature, is crucial for the rational design of selective and efficient synthetic methodologies for the derivatization of complex molecules like this compound.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 3 Chloro 5 Fluorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Bromo-3-chloro-5-fluorobenzoic acid. By analyzing the ¹H, ¹³C, and ¹⁹F spectra, the electronic environment of each nucleus can be mapped, confirming the substitution pattern on the benzene (B151609) ring.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons, in addition to a broad singlet for the carboxylic acid proton. The carboxylic acid proton typically appears far downfield, often in the range of δ 12–13 ppm . The two aromatic protons (H-4 and H-6) will appear as doublets due to coupling with the fluorine atom at position 5. The electron-withdrawing effects of the bromine, chlorine, and fluorine atoms will shift these proton signals downfield into the δ 7.5–8.5 ppm range . The specific coupling constants (J-values) between the protons and the fluorine atom would provide definitive evidence for their relative positions.

¹³C NMR: The carbon NMR spectrum provides information on all seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically found in the δ 165–170 ppm region . The aromatic carbons will display a range of chemical shifts influenced by the attached halogens. The carbon atom bonded to fluorine (C-5) will exhibit a large C-F coupling constant and a chemical shift around δ 160 ppm. The carbons attached to bromine (C-2) and chlorine (C-3) will also be significantly deshielded, while the remaining carbon signals will be determined by the cumulative electronic effects of the substituents organicchemistrydata.org.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and specific technique for characterization. The spectrum will show a single resonance for the fluorine atom at C-5. The chemical shift of this signal and its coupling to the adjacent aromatic protons (H-4 and H-6) would further confirm the molecular structure.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted values are based on data from structurally similar compounds such as 3-chloro-5-fluorobenzoic acid and general substituent effects.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~13.0 | Broad Singlet | -COOH |

| ¹H | ~8.0 - 8.2 | Doublet | Aromatic H |

| ¹H | ~7.8 - 8.0 | Doublet | Aromatic H |

| ¹³C | ~165 | Singlet | C=O |

| ¹³C | ~160 (with large ¹JCF) | Doublet | C-F |

| ¹³C | ~135-140 | Singlet/Doublet (due to C-F coupling) | C-Cl |

| ¹³C | ~115-125 | Singlet/Doublet (due to C-F coupling) | C-Br |

| ¹³C | ~120-135 | Doublets (due to C-F coupling) | Aromatic C-H |

| ¹³C | ~130-135 | Singlet/Doublet (due to C-F coupling) | C-COOH |

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Structure and Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman), is used to identify the functional groups and probe the molecular vibrations of this compound. The spectra are characterized by specific absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule nih.gov.

In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies.

Key expected vibrational bands include:

O-H Stretch: A very broad and intense absorption band in the FTIR spectrum, typically between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group spectroscopyonline.com.

C=O Stretch: A strong, sharp absorption band for the carbonyl group, expected in the region of 1680–1710 cm⁻¹. Conjugation with the aromatic ring lowers this frequency compared to saturated carboxylic acids spectroscopyonline.com.

C-O Stretch and O-H Bend: These vibrations are coupled and give rise to bands in the 1400–1440 cm⁻¹ and 1210–1320 cm⁻¹ regions. A characteristic broad O-H out-of-plane bending (wagging) vibration is also expected around 900-960 cm⁻¹ spectroscopyonline.com.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic ring C=C stretching vibrations occur in the 1450–1600 cm⁻¹ range nih.gov.

C-Halogen Stretches: The vibrations for carbon-halogen bonds appear in the fingerprint region of the spectrum. The C-F stretch is typically found around 1250-1000 cm⁻¹, the C-Cl stretch around 850-550 cm⁻¹, and the C-Br stretch around 680-515 cm⁻¹.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and assist in the definitive assignment of the experimental bands observed in the FTIR and FT-Raman spectra nih.govnih.gov.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (dimer) | 2500 - 3300 | Very Broad, Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C=O Stretch (carbonyl) | 1680 - 1710 | Strong |

| C=C Stretch (aromatic ring) | 1450 - 1600 | Medium to Strong |

| C-O Stretch / O-H Bend | 1210 - 1320 | Strong |

| C-F Stretch | 1000 - 1250 | Strong |

| O-H Wag (out-of-plane) | 900 - 960 | Broad, Medium |

| C-Cl Stretch | 550 - 850 | Medium to Strong |

| C-Br Stretch | 515 - 680 | Medium to Strong |

Mass Spectrometry (MS, LC-MS, UPLC) in Compound Verification and Purity Assessment

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes an essential tool for verifying compound identity and assessing purity with high sensitivity and selectivity nih.govresearchgate.net.

In electron ionization mass spectrometry (EI-MS), the molecule will fragment in a predictable manner. The molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound (251.9 g/mol for C₇H₃BrClFO₂). A key feature would be the distinctive isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) miamioh.edu.

Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45) libretexts.org. Fragmentation involving the loss of the halogen atoms (Br or Cl) is also expected nih.gov.

LC-MS and UPLC-MS are particularly useful for purity analysis. These techniques separate the target compound from impurities before detection by the mass spectrometer asianpubs.org. Using electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is commonly observed in negative ion mode. Tandem mass spectrometry (MS/MS) can be used to fragment this ion, providing structural confirmation and enabling highly selective quantification researchgate.netvu.edu.au.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion/[Fragment] | m/z (most abundant isotopes) | Description |

|---|---|---|

| [M]⁺ | 252 | Molecular Ion (showing Br/Cl isotope pattern) |

| [M-OH]⁺ | 235 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 207 | Loss of carboxyl group |

| [M-Br]⁺ | 173 | Loss of bromine radical |

| [M-H]⁻ | 251 | Deprotonated molecule (in ESI negative mode) |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound may not be publicly available, its solid-state structure can be predicted based on studies of similar halogenated benzoic acids capes.gov.br.

Halogen Bonds: Interactions between the electrophilic region of one halogen (e.g., Br or Cl) and a nucleophilic site on an adjacent molecule (e.g., the oxygen of a carbonyl group or another halogen) researchgate.net.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···O and C-H···F Interactions: Weak hydrogen bonds that contribute to the stability of the crystal lattice rsc.org.

The planarity of the molecule may be slightly distorted due to steric hindrance between the bulky ortho-bromo and the carboxylic acid group uc.pt. Analysis of the crystal structure would provide invaluable data on how these competing interactions dictate the supramolecular assembly.

Chromatographic Techniques for Separation, Isolation, and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are essential for the purification of this compound and for the quantitative analysis of its purity.

High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing non-volatile compounds like benzoic acids quora.comhpc-standards.com. A typical method would employ:

Stationary Phase: A reversed-phase column, such as a C18 or C8 column sielc.comsielc.com.

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (often containing an acid like phosphoric acid or formic acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol (B129727) sielc.comthaiscience.info.

Detection: A UV detector is highly effective, as the aromatic ring provides strong chromophores. The detection wavelength would be set around 230-280 nm thaiscience.inforesearchgate.net.

This HPLC setup can effectively separate the target compound from starting materials, by-products (e.g., isomers with different halogenation patterns), and other impurities, allowing for accurate quantification nih.govgoogle.com. UPLC, which uses smaller particle size columns, can offer faster analysis times and higher resolution asianpubs.org.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl ester) to improve chromatographic performance researchgate.net. This method is highly sensitive and provides both retention time and mass spectral data for confident peak identification.

Table 4: Typical HPLC Conditions for Analysis of Halogenated Benzoic Acids

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Phosphoric or Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm |

| Column Temperature | 25-40 °C |

Computational and Theoretical Investigations of 2 Bromo 3 Chloro 5 Fluorobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2-bromo-3-chloro-5-fluorobenzoic acid would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed description of its electronic and geometric properties. nih.govnih.gov

The presence of the carboxylic acid group introduces conformational flexibility to this compound, primarily through rotation around the C-C and C-O single bonds. nih.gov A detailed analysis of the potential energy surface (PES) can identify the stable conformers and the transition states that connect them. uc.pt

For substituted benzoic acids, two main planar conformers related to the orientation of the hydroxyl group of the carboxylic acid are typically considered: cis and trans. nih.gov The cis conformer, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen, is generally the more stable form. The energy difference between the cis and trans conformers, as well as the rotational barriers, can be quantified through DFT calculations. These calculations are performed by systematically changing the dihedral angle of the C-C-O-H bond and optimizing the geometry at each step.

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Relative Energy (kJ/mol) | O=C-O-H Dihedral Angle (°) | C6-C-C=O Dihedral Angle (°) |

|---|---|---|---|

| cis | 0.00 | ~0 | ~180 |

| trans | >10 | ~180 | ~180 |

Note: This table is illustrative. The actual values would be obtained from specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can provide precise values for these orbital energies. The spatial distribution of the HOMO and LUMO can also reveal potential sites for electrophilic and nucleophilic attack, respectively. In substituted benzoic acids, the HOMO is typically localized over the benzene (B151609) ring and the halogen atoms, while the LUMO is often centered on the carboxylic acid group and the benzene ring. This distribution suggests that intramolecular charge transfer can occur upon electronic excitation. arxiv.org

Table 2: Illustrative HOMO-LUMO Energetics for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

Note: This table is illustrative. The actual values would be obtained from specific DFT calculations.

A Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov The MESP map displays the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MESP map would likely show a region of high negative potential around the carbonyl oxygen of the carboxylic acid group, making it a likely site for protonation or interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The halogen atoms would also influence the electrostatic potential of the aromatic ring.

Mechanistic Insights from Quantum Chemical Modeling of Reactions

Quantum chemical modeling can provide detailed mechanistic insights into reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism.

For example, in a nucleophilic aromatic substitution reaction, DFT calculations could be used to model the step-wise mechanism, including the formation of the Meisenheimer complex intermediate. The calculations would help to identify the most favorable reaction pathway by comparing the activation energies for substitution at different positions on the aromatic ring.

Prediction of Molecular Properties via Computational Methods

Computational methods can be used to predict a variety of molecular properties that are important for chemical and pharmaceutical applications.

LogP : The logarithm of the partition coefficient (LogP) is a measure of a compound's lipophilicity. It can be estimated using computational methods that are based on fragment contributions or topological indices.

Topological Polar Surface Area (TPSA) : TPSA is a descriptor that is correlated with the passive transport of molecules across membranes. It is calculated by summing the surface contributions of polar atoms in a molecule.

Collision Cross Section (CCS) : The CCS is a measure of the size and shape of an ion in the gas phase. It can be predicted using theoretical models that are based on the ion's structure.

Table 3: Predicted Molecular Properties for this compound

| Property | Predicted Value |

|---|---|

| LogP | ~3.0 - 4.0 |

| Topological Polar Surface Area (TPSA) | ~37.3 Ų nih.gov |

Note: The LogP value is an estimate based on similar compounds. The TPSA value is for a related isomer. Specific calculations would be needed for this compound.

Simulation of Spectroscopic Data for Comparison with Experimental Observations

Computational methods can be used to simulate various types of spectra, which can then be compared with experimental data to confirm the structure of a molecule and to aid in the assignment of spectral features.

Infrared (IR) Spectroscopy : DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. nih.gov A comparison of the simulated IR spectrum with the experimental spectrum can provide a detailed assignment of the vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy : The chemical shifts in NMR spectroscopy can be calculated using quantum chemical methods. These calculations provide valuable information about the electronic environment of the different nuclei in the molecule.

By simulating these spectra, a direct link can be established between the computed molecular structure and the experimental spectroscopic data, providing a high level of confidence in the structural assignment.

Applications of 2 Bromo 3 Chloro 5 Fluorobenzoic Acid As a Key Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The strategic placement of bromo, chloro, and fluoro substituents on the benzene (B151609) ring of 2-Bromo-3-chloro-5-fluorobenzoic acid provides chemists with a powerful tool for constructing intricate molecular architectures. The differential reactivity of the carbon-halogen bonds allows for selective transformations, a key principle in modern organic synthesis. The bromine atom, for instance, is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of complex molecular frameworks from simpler precursors.

The presence of the carboxylic acid group further enhances the synthetic utility of this compound. This functional group can be readily converted into a variety of other functionalities, including esters, amides, and acid chlorides. This versatility allows for the incorporation of the substituted phenyl ring into larger molecules through a diverse set of chemical reactions. The synthesis of this compound itself can be achieved through the oxidation of the corresponding aldehyde, 2-Bromo-3-chloro-5-fluorobenzaldehyde.

Derivatization for Specialized Research Applications

The inherent reactivity of this compound makes it an ideal starting material for the generation of a library of derivatives for specialized research applications. The carboxylic acid moiety can be esterified or amidated with a wide array of alcohols and amines to produce a diverse set of compounds. These derivatives can then be screened for various biological activities or utilized as probes to study specific biochemical pathways.

Furthermore, the halogen substituents can be selectively manipulated to create novel analogs. For example, the bromine atom can be replaced with other functional groups through nucleophilic aromatic substitution or metal-catalyzed reactions, leading to the generation of new compounds with potentially unique properties. This ability to systematically modify the structure of the parent molecule is invaluable in structure-activity relationship (SAR) studies, where the goal is to understand how specific structural features influence the biological or material properties of a compound. The commercial availability of this compound facilitates its use in laboratory settings for the manufacture of new chemical compounds for research purposes. cymitquimica.com

Precursor in the Development of Pharmaceutical Intermediates and Lead Compounds (focus on synthetic role in drug discovery)

Halogenated aromatic compounds are of profound importance in medicinal chemistry, and this compound serves as a key precursor in the synthesis of pharmaceutical intermediates and lead compounds. The incorporation of fluorine, in particular, can significantly modulate the metabolic stability, lipophilicity, and binding affinity of a drug molecule. The bromine and chlorine atoms provide synthetic handles for the introduction of various pharmacophoric groups.

While specific blockbuster drugs directly derived from this exact starting material are not prominently featured in publicly available literature, its precursor, 2-Bromo-3-chloro-5-fluorobenzaldehyde, is noted as a building block for the synthesis of potential therapeutic agents. This indicates that the corresponding carboxylic acid would logically be explored in similar synthetic strategies aimed at discovering new drug candidates. The general utility of halogenated benzoic acids in the synthesis of pharmaceuticals underscores the potential of this compound in this domain.

Utilization in Agrochemical Research as Synthetic Precursors

The development of new and effective agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of novel bioactive molecules. Halogenated aromatic compounds are frequently incorporated into the structures of these agrochemicals to enhance their efficacy and selectivity. The precursor to the title compound, 2-Bromo-3-chloro-5-fluorobenzaldehyde, is recognized for its role as an intermediate in the production of agrochemicals. This strongly suggests that this compound would also be a valuable precursor in this field.

The unique substitution pattern of this compound allows for the creation of a diverse range of derivatives that can be screened for pesticidal activity. The ability to fine-tune the electronic and steric properties of the molecule through modifications at the halogen and carboxylic acid positions is a key advantage in the rational design of new crop protection agents.

Development of Novel Materials through Derivative Synthesis

The field of materials science increasingly utilizes highly functionalized organic molecules to create materials with tailored properties. The rigid, planar structure of the benzene ring, combined with the strong electronic effects of the halogen substituents, makes derivatives of this compound attractive candidates for the development of novel materials.

Derivatives of this acid could potentially be used in the synthesis of liquid crystals, polymers with high thermal stability and specific electronic properties, and functional dyes. The precursor aldehyde is noted for its application in materials science, further supporting the potential of the carboxylic acid in this area. For instance, the incorporation of such a halogenated aromatic unit into a polymer backbone could enhance its flame retardancy and resistance to chemical degradation.

Environmental Chemistry and Degradation Pathways of Halogenated Benzoic Acids

Mechanisms of Microbial Degradation of Fluorinated Aromatic Carboxylic Acids

The microbial degradation of fluorinated aromatic carboxylic acids is a critical process in their environmental detoxification. Microorganisms have evolved diverse enzymatic strategies to cleave the highly stable carbon-fluorine (C-F) bond, a crucial step in the mineralization of these compounds. The success of microbial degradation is heavily dependent on the number and position of fluorine and other halogen substituents on the aromatic ring.

The position of the fluorine atom is a key determinant of biodegradability. Studies on fluorobenzoate isomers have shown that 4-fluorobenzoate (B1226621) can be completely degraded by some pseudomonads after a period of adaptation, whereas 2- and 3-fluorobenzoate (B1230327) are often only co-metabolized. nih.gov In some cases, the initial dioxygenation can lead to the direct elimination of the fluoride (B91410) ion. nih.gov

For polyhalogenated benzoic acids, the presence of multiple halogens adds layers of complexity. The microbial consortium present, and the specific enzymes they produce, will determine the order and efficiency of dehalogenation. It is generally observed that the C-F bond is the most difficult to cleave compared to carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds. Therefore, in a compound like 2-Bromo-3-chloro-5-fluorobenzoic acid, it is plausible that microbial degradation would preferentially target the C-Br and C-Cl bonds before the C-F bond is cleaved. Research on mixed halogenated compounds has shown that the degradation order is often 4-substituted > 3-substituted > 2-substituted isomers. nih.gov

Anaerobic degradation of halogenated aromatic compounds is another important pathway, particularly in environments devoid of oxygen such as sediments and certain subsurface soils. Under these conditions, reductive dehalogenation is a key mechanism, where the halogen is removed and replaced by a hydrogen atom. This process can be a form of organohalide respiration, where the halogenated compound serves as a terminal electron acceptor. nih.gov

| Compound | Microorganism/Consortium | Key Findings | Reference |

| Monofluorobenzoates | Pseudomonas sp. B13 | 4-fluorobenzoate completely degraded; 2- and 3-fluorobenzoate co-metabolized. | nih.gov |

| Chlorinated and Brominated Benzoic Acids | Mixed microbial consortia | Degradation order: 4-substituted > 3-substituted > 2-substituted. | nih.gov |

| 4-Fluoroaromatics | Thauera aromatica | ATP-dependent reductive cleavage of the C-F bond under anaerobic conditions. | nih.gov |

Abiotic Transformation Processes in Environmental Media

In addition to microbial degradation, abiotic processes play a significant role in the transformation of halogenated benzoic acids in the environment. These processes are primarily driven by photochemical reactions (photolysis) and chemical reactions with water (hydrolysis).

Photolysis is the degradation of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. The rate and extent of photolysis depend on the light absorption properties of the molecule and the presence of photosensitizing agents in the environment. Aromatic acids are known to be important photodegradation products of hydrocarbons found in the environment from sources like oil spills and automobile exhaust. researchgate.net The degradation of benzoic acid itself can be initiated by light, and this process can be catalyzed by the presence of iron(III) species. researchgate.net For halogenated benzoic acids, direct photolysis can lead to the cleavage of the carbon-halogen bond. The energy required to break these bonds follows the order C-I < C-Br < C-Cl < C-F, suggesting that the C-Br bond in this compound would be the most susceptible to photolytic cleavage, followed by the C-Cl bond, and lastly the highly stable C-F bond.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is often dependent on pH and temperature. For many halogenated aromatic compounds, the C-X bond is generally resistant to hydrolysis under typical environmental conditions. However, the presence of other functional groups on the aromatic ring can influence this reactivity. For instance, the hydrolysis of pentachlorobenzene (B41901) is extremely slow, with an estimated first-order half-life of over 879 years at pH 7 and 25°C. epa.gov It is expected that the carbon-halogen bonds in this compound would also be highly resistant to hydrolysis.

| Process | Key Factors | General Trend for Halogenated Benzoic Acids | Reference |

| Photolysis | Wavelength of light, presence of photosensitizers (e.g., iron), bond dissociation energy of C-X bond. | C-Br bond is more susceptible to cleavage than C-Cl, which is more susceptible than C-F. | researchgate.net |

| Hydrolysis | pH, temperature, presence of other functional groups. | Generally very slow for aryl halides under environmental conditions. | epa.gov |

Considerations for Chemical Persistence and Environmental Fate

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being transformed or transported away. For halogenated benzoic acids, persistence is a function of their resistance to both microbial and abiotic degradation.

The structure of this compound suggests a high potential for persistence. The presence of three halogen atoms, particularly the highly stable fluorine atom, is likely to confer significant resistance to microbial degradation. researchgate.net The positions of the halogens are also critical; the presence of substituents at the 2- and 3-positions can sterically hinder enzymatic attack. nih.gov

The environmental fate of this compound will be governed by a combination of factors:

Biodegradation: Likely to be slow, with preferential removal of bromine and chlorine over fluorine. The specific microbial communities present will be a key determinant.

Photodegradation: This may be a more significant transformation pathway, particularly for the C-Br and C-Cl bonds, in sunlit surface waters and on soil surfaces.

Sorption: Halogenated organic compounds tend to sorb to organic matter in soil and sediment, which can reduce their bioavailability for microbial degradation and their mobility in the environment.

Leaching: The carboxylic acid group imparts some water solubility, creating a potential for leaching into groundwater, although sorption to soil organic matter may limit this.

Future Research Directions and Methodological Advancements

Innovations in Sustainable Synthetic Route Development for Polyhalogenated Aromatics

The development of environmentally benign synthetic methods for polyhalogenated aromatic compounds is a primary focus of contemporary chemical research. Traditional methods often rely on hazardous reagents and generate significant waste. snu.ac.kr Innovations are geared towards improving efficiency and reducing environmental impact.

A promising strategy involves the use of biomass-derived starting materials, such as furfural (B47365) derivatives, to construct aromatic rings. ucl.ac.ukucl.ac.uk Research has demonstrated new routes to create substituted benzene (B151609) rings through cascade reactions conducted in water, a green solvent. ucl.ac.ukucl.ac.uk This approach minimizes the use of volatile organic solvents and aligns with the principles of sustainable chemistry. For a compound like 2-Bromo-3-chloro-5-fluorobenzoic acid, future research could explore adapting these biomass-centric routes, potentially offering a more sustainable alternative to fossil-fuel-based feedstocks. snu.ac.kr

Another area of innovation is the use of novel catalytic systems. The shift from stoichiometric reagents to highly selective catalytic reagents is a core tenet of green chemistry. acs.org For halogenation reactions, this includes the development of solid acid catalysts like zeolites or acidic cation exchange resins that can be easily recovered and reused, thereby minimizing waste. snu.ac.kr Such catalytic methods could offer high regioselectivity in the synthesis of complex polyhalogenated benzoic acids.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Kinetic Studies

Understanding and optimizing the synthesis of complex molecules like this compound requires precise control over reaction conditions. Advanced in-situ spectroscopic techniques are crucial for real-time monitoring, allowing chemists to track the formation of products and intermediates without altering the reaction mixture through sampling. spectroscopyonline.comacs.org

Several techniques are available, each with distinct advantages for monitoring organic syntheses. spectroscopyonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy : Particularly using Attenuated Total Reflectance (ATR) probes, FT-IR is a powerful tool for tracking the concentration changes of reactants, intermediates, and products in real-time. youtube.comresearchgate.net This provides critical data for understanding reaction mechanisms and calculating kinetics. youtube.com

Raman Spectroscopy : As a complementary technique to IR, Raman spectroscopy is excellent for monitoring reactions in aqueous media and for observing non-polar bonds. acs.org It has been successfully used to monitor solid-phase concentrations and polymorphic transformations during reactions. researchgate.net

UV-Vis Spectroscopy : This technique is useful for monitoring reactions that involve a change in chromophores, providing simultaneous information on dissolved reaction products. researchgate.net

Mass Spectrometry (MS) : In-situ MS techniques can provide real-time feedback on complex and non-aqueous reaction mixtures, offering high selectivity where spectroscopic methods might struggle with overlapping signals. acs.org

The combination of these techniques can provide a comprehensive picture of a reaction as it happens. researchgate.netnist.gov For instance, coupling FT-IR and Raman spectroscopy can yield simultaneous data on both liquid and solid phases. researchgate.net This detailed, real-time information is invaluable for optimizing reaction yields, minimizing byproduct formation, and ensuring process safety. youtube.com

| Spectroscopic Technique | Primary Application in In-Situ Monitoring | Advantages | Limitations |

|---|---|---|---|

| FT-IR (ATR) | Tracking concentration of functional groups (reactants, products, intermediates) | Broad applicability, excellent for kinetic studies, robust. youtube.com | Water can be a strong interferent, probe fouling can occur. spectroscopyonline.com |

| Raman Spectroscopy | Monitoring reactions in aqueous media, solid phases, and symmetric bonds. acs.org | Low interference from water, can analyze samples through glass or quartz. numberanalytics.com | Fluorescence from sample can interfere, generally weaker signal than IR. |

| UV-Vis Spectroscopy | Monitoring conjugated systems and chromophores. | High sensitivity, relatively simple instrumentation. researchgate.net | Limited to molecules with UV-Vis absorbance, spectral overlap can be an issue. acs.org |

| Mass Spectrometry (MS) | Direct measurement of neutral organic analytes in complex mixtures. acs.org | High selectivity and sensitivity, provides molecular weight information. acs.org | Requires an interface to the reaction (e.g., membrane probe), can be complex to set up. acs.org |

Integration of Computational Chemistry and Machine Learning in Molecular Design and Reaction Prediction

The confluence of computational chemistry and machine learning (ML) is revolutionizing how chemical research is conducted. nih.govacs.org These tools offer predictive power that can significantly accelerate the discovery and optimization of synthetic routes for complex molecules like polyhalogenated aromatics. arxiv.org

One of the key challenges in synthesizing substituted aromatics is controlling regioselectivity—ensuring that halogens are added to the correct positions on the aromatic ring. acs.org Machine learning models, often trained on data generated by computational quantum chemistry methods (CompChem), can now predict the outcome of electrophilic aromatic substitutions with high accuracy. acs.orgresearchgate.net For example, an ML model using quantum mechanics descriptors has been shown to predict the reactive site for halogenation with up to 93% accuracy. acs.org This predictive capability allows researchers to screen potential synthetic routes computationally, saving significant time and resources.

Beyond predicting reaction sites, ML is also being used to forecast reaction yields and identify optimal reaction conditions from a vast array of possibilities. acs.org Recently developed quantitative structure-activity relationship (QSAR) models based on ML algorithms like XGBoost and Support Vector Machine (SVM) can predict reaction rate constants for reactive halogen species. nih.gov By inputting molecular descriptors or fingerprints, these models provide valuable insights into reactivity. nih.gov Combining quantum mechanics calculations with ML has also proven effective in predicting chemical reaction energies at high temperatures, an area where experimental data may be scarce. columbia.edu This hybrid approach is more accurate and computationally efficient than many conventional methods. columbia.edu

Principles of Green Chemistry in the Synthesis and Application of Halogenated Benzoic Acids

The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally sustainable chemical processes. acs.orgmun.ca Applying these principles to the synthesis of halogenated benzoic acids is essential for modern chemical manufacturing. sgrru.ac.in

Key principles with high relevance include:

Prevention : It is better to prevent waste than to treat it after it has been created. acs.org This principle encourages the design of syntheses with high yields and minimal byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This metric identifies reactions that are inherently more efficient. For example, catalytic reactions are often superior to those using stoichiometric reagents that are consumed in the process. snu.ac.kr

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled, reducing waste. acs.org

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. acs.org Water is an excellent example of a green solvent being used in modern organic synthesis. ucl.ac.ukbrazilianjournals.com.br

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.org The use of highly specific enzymes can often eliminate the need for protecting groups. acs.org

Inherently Safer Chemistry for Accident Prevention : Substances used in a chemical process should be chosen to minimize the potential for accidents like explosions or fires. acs.org

For the synthesis of halogenated benzoic acids, this means preferring catalytic halogenation over methods that use large excesses of halogenating agents, using safer solvents like water instead of chlorinated hydrocarbons, and designing synthetic routes that are as short and efficient as possible. brazilianjournals.com.brgoogle.com

| Principle No. | Name | Brief Description |

|---|---|---|

| 1 | Prevention | Preventing waste is better than treating or cleaning it up. acs.org |

| 2 | Atom Economy | Maximize the incorporation of all reactant atoms into the final product. acs.org |

| 3 | Less Hazardous Chemical Syntheses | Design syntheses to use and generate substances with little or no toxicity. |

| 4 | Designing Safer Chemicals | Chemical products should be designed to be effective while minimizing their toxicity. acs.org |

| 5 | Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents. acs.org |

| 6 | Design for Energy Efficiency | Minimize energy requirements. Conduct syntheses at ambient temperature and pressure. |

| 7 | Use of Renewable Feedstocks | Use renewable rather than depleting raw materials whenever practicable. snu.ac.kr |

| 8 | Reduce Derivatives | Avoid unnecessary temporary modifications or protecting groups. acs.org |

| 9 | Catalysis | Catalytic reagents are superior to stoichiometric reagents. acs.org |

| 10 | Design for Degradation | Design chemical products to break down into innocuous products after use. |

| 11 | Real-time analysis for Pollution Prevention | Develop analytical methods to allow for real-time monitoring to prevent hazardous substance formation. sgrru.ac.in |

| 12 | Inherently Safer Chemistry for Accident Prevention | Choose substances and forms of substances that minimize the potential for chemical accidents. acs.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-3-chloro-5-fluorobenzoic acid?

- Methodology : Halogenated benzoic acids are typically synthesized via electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling reactions. For bromo- and chloro-substituted derivatives, stepwise halogenation using directing groups (e.g., carboxylic acid) can optimize regioselectivity. For example, fluorination at the 5-position may involve diazotization followed by Schiemann reaction, while bromine/chlorine introduction could use FeBr₃ or AlCl₃ as Lewis catalysts .

- Validation : Confirm regiochemistry via NMR (¹H/¹³C) and compare with literature data for analogous compounds (e.g., 5-Bromo-2-chlorobenzoic acid, MW 235.46) .

Q. How can researchers assess the purity of this compound?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column. Calibrate against a >95% pure reference standard (e.g., Kanto Reagents’ halogenated benzoic acids, which specify purity thresholds) .

- Supporting Data : Melting point analysis (e.g., mp 155°C for 2-Bromo-5-chlorobenzoic acid ) and elemental analysis (C, H, Br, Cl, F) can further validate purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹). Compare with NIST reference spectra for halogenated benzoic acids .

- NMR : ¹H NMR resolves substituent positions (e.g., deshielding effects from electron-withdrawing groups). ¹⁹F NMR can confirm fluorine incorporation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

- Methodology :

- Crystallography : Use SHELX software for structure refinement. SHELXL is robust for small-molecule crystallography, especially with high-resolution data. Discrepancies in bond lengths/angles may arise from twinning; employ SHELXD for phase resolution .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to compare experimental vs. computational (DFT) spectra. Cross-validate with mass spectrometry (e.g., NIST’s gas-phase IR library ).

Q. What strategies optimize regioselectivity in multi-halogenated benzoic acid synthesis?

- Methodology :

- Directing Groups : The carboxylic acid group directs electrophiles to meta/para positions. Use protecting groups (e.g., methyl ester) to alter reactivity.

- Sequential Halogenation : Introduce halogens in order of increasing electronegativity (e.g., F last) to minimize steric clashes. For example, chlorination before bromination in 3-Bromo-5-chlorobenzoic acid synthesis .

Q. How does this compound perform as a ligand in metal-organic frameworks (MOFs)?

- Methodology :

- Coordination Studies : Test with transition metals (e.g., Cu²⁺, Zn²⁺) via solvothermal synthesis. Monitor coordination modes (monodentate vs. bidentate) using X-ray diffraction .

- Stability Screening : Assess thermal stability via TGA and chemical stability in acidic/basic conditions. Boronic acid derivatives (e.g., 2-Bromo-6-chlorophenylboronic acid, CAS 1107580-65-3) show robustness in MOFs .

Q. What are the stability considerations for long-term storage of this compound?

- Methodology :

- Storage Conditions : Store at 0–6°C in amber vials to prevent photodegradation. Avoid moisture (hygroscopic carboxylic acids degrade via hydrolysis). Boronic acid analogs require similar protocols .

- Degradation Analysis : Monitor via periodic HPLC and NMR. For analogs like 2-Bromo-5-methylbenzoic acid (CAS 6967-82-4), purity drops <5% after 12 months at room temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.